(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one
Description
The compound (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one belongs to the rhodanine-derived thiazolidinone family, characterized by a conjugated furan-methylene-thiazolidinone scaffold. Key structural features include:
- Stereochemistry: The (E)-configuration at the methylene bridge, critical for molecular interactions .
- Substituents: A 2-nitrophenyl group attached to the furan ring, providing electron-withdrawing effects and influencing redox properties.
- Core: The 2-thioxothiazolidin-4-one moiety, a pharmacophore associated with antimicrobial, anticancer, and antiviral activities .
Properties
IUPAC Name |
(5E)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4S2/c17-13-12(22-14(21)15-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17,21)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDDVTZJRDWAAV-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-nitrobenzaldehyde with 5-(2-furyl)-2-thioxothiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
Anticancer Applications
The compound exhibits promising anticancer properties, particularly through its structural similarity to other thiazolidinone derivatives that have shown cytotoxic effects against various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of thiazolidinones, including the target compound, can induce cytotoxic effects in human cancer cell lines such as MCF-7 (breast cancer), HL-60 (leukemia), and A549 (lung cancer). For instance, certain rhodanine derivatives have demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA replication and induce cell cycle arrest. For example, compounds similar to (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one have been shown to cause S-phase arrest in leukemic cells, thereby inhibiting their proliferation .
Antimicrobial Properties
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties.
Research Insights
- Broad-Spectrum Activity : Thiazolidinone derivatives, including those structurally related to this compound, have exhibited activity against both Gram-positive and Gram-negative bacteria. This broad-spectrum efficacy suggests potential applications in treating various infectious diseases .
- Selective Toxicity : Some studies suggest that these compounds may selectively target bacterial cells while exhibiting lower toxicity towards human cells, which is crucial for developing safe antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship of this compound is vital for optimizing its therapeutic potential.
Key Findings
- Substituent Effects : Variations in substituents on the thiazolidinone ring significantly influence biological activity. For instance, the introduction of bulky groups at specific positions has been shown to enhance cytotoxicity against certain cancer cell lines .
- Hybrid Compounds : The development of hybrid compounds that combine thiazolidinone with other pharmacologically active moieties has yielded promising results. These hybrids often exhibit synergistic effects, enhancing their overall bioactivity compared to their individual components .
Potential Research Areas
- Optimization of Pharmacological Profiles : Future studies should focus on modifying the chemical structure to improve efficacy and reduce toxicity.
- In Vivo Studies : While in vitro results are promising, further investigation through in vivo studies is essential to evaluate the therapeutic potential and safety profile of this compound.
- Combination Therapies : Exploring combination therapies with existing anticancer agents could enhance treatment efficacy and overcome resistance mechanisms observed in various cancers .
Mechanism of Action
The mechanism of action of (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one would depend on its specific biological target. Generally, compounds with nitrophenyl and furan groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The thioxothiazolidinone moiety may also contribute to its biological activity by interacting with thiol-containing enzymes or proteins.
Comparison with Similar Compounds
Key Observations
Substituent Position Effects :
- Nitro Group : The position of the nitro group on the phenyl ring (2-, 3-, or 4-) significantly impacts activity. For example, 2-nitrophenyl derivatives (target compound) may exhibit unique electronic effects compared to 3- or 4-nitro analogs, though direct comparisons are lacking .
- Chloro vs. Nitro : Chlorophenyl-substituted analogs (e.g., ) show moderate anticandidal and weak antimalarial activities, suggesting nitro groups could enhance target binding through stronger electron withdrawal .
Core Modifications :
- Replacement of the thiazolidin-4-one core with thiazol-4(5H)-one () reduces ring strain but may decrease antimicrobial potency .
- Hydrazone-linked thiazoles () exhibit antifungal activity but require higher MICs than rhodanine derivatives .
Stereochemical Influence :
- The (E)-configuration in the target compound is conserved in active analogs (e.g., ), likely optimizing π-π stacking or hydrogen bonding with biological targets .
Therapeutic Potential: Antibacterial: Analogs with indolyl or substituted-phenyl groups show MICs as low as 2 µg/mL against resistant bacteria, suggesting the target compound’s nitro group could enhance Gram-positive activity . Antiviral: Compound 136’s fusion inhibition mechanism highlights the scaffold’s versatility, though nitro-substituted variants remain unexplored for viral targets .
Biological Activity
The compound (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, which is known for its diverse biological activities. This article explores its biological profile, focusing on its anticancer, antimicrobial, and antioxidant properties.
Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a thiazolidinone core with a nitrophenyl furan substituent, which is crucial for its biological activity.
Anticancer Activity
Research indicates that thiazolidinones exhibit significant anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in various cancer cell lines. A study evaluating similar thiazolidinone derivatives reported IC50 values ranging from 0.31 µM to 7.67 µg/mL against MCF-7 breast cancer cells, demonstrating potent cytotoxicity and potential for further development as anticancer agents .
Table 1: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.31 |
| Compound B | A549 | 0.53 |
| Compound C | HeLa | 0.52 |
| This compound | TBD | TBD |
Antimicrobial Activity
Thiazolidinones have also been recognized for their antimicrobial properties. In a comparative study, several derivatives demonstrated superior antibacterial activity compared to standard antibiotics like ampicillin. The minimum inhibitory concentration (MIC) for various derivatives ranged from 3.00 µmol/mL to 12.28 µmol/mL against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | MIC (µmol/mL) | Bacteria Type |
|---|---|---|
| Compound D | 3.00–12.28 | Gram-positive |
| Compound E | 4.09–16.31 | Gram-negative |
| This compound | TBD | TBD |
Antioxidant Activity
The antioxidant potential of thiazolidinones is another area of interest. These compounds have been shown to inhibit lipid peroxidation significantly, with some derivatives exhibiting activity comparable to that of vitamin C . The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging method.
Table 3: Antioxidant Activity of Thiazolidinone Derivatives
| Compound | EC50 (mM) | Comparison |
|---|---|---|
| Compound F | 0.54 ± 0.01 | Vitamin C (1 mM) |
| Compound G | 1.82 ± 0.05 | Less active than Vitamin C |
Case Studies and Research Findings
- Cytotoxicity Studies : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines, revealing that modifications at specific positions significantly influenced their cytotoxicity. The presence of bulky groups at the para position enhanced bioactivity, suggesting that structural optimization could yield more potent anticancer agents .
- Antimicrobial Efficacy : In another study, a new class of thiazolidinone derivatives was tested against resistant bacterial strains, showing promising results with MIC values lower than those of conventional antibiotics .
- Mechanistic Insights : Molecular docking studies have provided insights into the interaction between these compounds and their biological targets, aiding in the rational design of more effective derivatives .
Q & A
Q. What is the standard synthetic route for (E)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one, and how can reaction conditions be optimized?
The synthesis typically involves a base-catalyzed condensation between 2-thioxothiazolidin-4-one and an aldehyde derivative (e.g., 5-(2-nitrophenyl)furan-2-carbaldehyde) under reflux in a polar solvent like glacial acetic acid. Key steps include:
- Reagent Ratios : Equimolar amounts of aldehyde and 2-thioxothiazolidin-4-one (1:1 molar ratio) .
- Catalyst : Anhydrous sodium acetate (1 mmol) to drive the reaction via enolate formation .
- Reaction Monitoring : TLC (20% ethyl acetate/n-hexane) to track completion (~7 hours) .
- Purification : Recrystallization in ethanol yields ~85% pure product .
Optimization : Solvent choice (e.g., ethanol vs. methanol), temperature control, and catalyst loading (e.g., NaOH vs. NaOAc) can improve yield and stereoselectivity .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- 1H/13C NMR : Assigns olefinic proton (δ ~7.5–8.5 ppm) to confirm the (E)-configuration of the benzylidene group. Aromatic protons from the 2-nitrophenyl and furan moieties appear as distinct multiplet signals .
- IR Spectroscopy : Key peaks include C=O (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and NO₂ (1520–1350 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .
- Elemental Analysis : Confirms C, H, N, S composition within ±0.4% theoretical values .
Q. How can researchers design preliminary biological activity assays for this compound?
- Antimicrobial Testing : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Controls : Include standard drugs (e.g., ciprofloxacin for antibacterial, doxorubicin for anticancer) and solvent blanks .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectroscopic data?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to predict NMR chemical shifts, IR vibrations, and UV-Vis absorption bands. Compare with experimental data to validate the (E)-configuration .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking, hydrogen bonds) in crystal structures, explaining discrepancies in solubility or stability .
- Case Study : Discrepancies in NO₂ stretching frequencies (IR) may arise from crystal packing effects, resolved via X-ray diffraction and DFT .
Q. What advanced strategies improve regioselectivity in the synthesis of analogous thioxothiazolidinone derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 7 hours) and enhances regioselectivity via controlled heating .
- Chiral Catalysts : Use L-proline or thiourea-based catalysts to induce enantioselectivity in asymmetric variants .
- Solvent-Free Conditions : Minimize side reactions (e.g., hydrolysis) and improve green metrics .
Q. How can researchers address low yields in large-scale synthesis?
- Scale-Up Adjustments :
- Solvent Volume : Maintain a 1:3 substrate-to-solvent ratio to prevent precipitation during reflux .
- Catalyst Recycling : Recover sodium acetate via filtration and reuse for 3–4 cycles without yield loss .
- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane) for >90% purity .
Q. What mechanistic insights explain the biological activity of this compound?
- Enzyme Inhibition : Molecular docking (e.g., AutoDock Vina) identifies binding to bacterial DNA gyrase (ΔG ≈ -9.5 kcal/mol) or human topoisomerase II .
- ROS Generation : Flow cytometry detects reactive oxygen species (ROS) in treated cancer cells, linking to apoptosis .
- Structure-Activity Relationships (SAR) : Nitro group position (ortho vs. para) and furan substitution significantly impact antibacterial potency .
Data Contradiction Analysis
Q. How to resolve conflicting cytotoxicity data across different cell lines?
- Protocol Standardization : Ensure consistent cell viability assay conditions (e.g., incubation time, serum concentration) .
- Metabolic Profiling : LC-MS/MS analyzes intracellular metabolite changes to identify cell-specific resistance mechanisms .
- Control Experiments : Test for P-glycoprotein-mediated efflux using inhibitors like verapamil .
Q. Why do NMR and X-ray data sometimes conflict in assigning stereochemistry?
- Dynamic Effects : Solution-state NMR may average signals from multiple conformers, while X-ray captures static crystal structures .
- Resolution Limits : Low-field NMR (e.g., 300 MHz) may fail to resolve vicinal coupling constants (J values), whereas X-ray unambiguously assigns geometry .
Q. How to validate computational predictions of bioactivity when experimental data is scarce?
- Pharmacophore Modeling : Generate 3D interaction maps using MOE or Schrodinger to prioritize synthetic targets .
- In Silico ADMET : Predict toxicity (e.g., hepatotoxicity via ProTox-II) and bioavailability to filter false positives .
- Cross-Validation : Compare results from multiple software (e.g., SwissADME, pkCSM) to reduce bias .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
